An In-depth Technical Guide to Hippuric acid-13C6 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Hippuric acid-13C6 for Researchers and Drug Development Professionals
Introduction
Hippuric acid-13C6 is the isotopically labeled form of hippuric acid (N-benzoylglycine), where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in various scientific disciplines, particularly in metabolomics, drug metabolism studies, and clinical diagnostics. Its primary application is as an internal standard for the accurate quantification of endogenous hippuric acid in biological matrices using mass spectrometry-based techniques.[1] Hippuric acid itself is a normal metabolite found in urine, formed from the conjugation of benzoic acid and glycine.[2]
This guide provides a comprehensive overview of Hippuric acid-13C6, its chemical properties, a detailed experimental protocol for its use in quantitative analysis, and its chemical structure.
Core Properties and Chemical Structure
Hippuric acid-13C6 is a white to off-white solid with a molecular formula of C3 13C6H9NO3.[3] Its molecular weight is approximately 185.13 g/mol .[3][4] The isotopic enrichment of the 13C atoms is typically high, often ≥99%, ensuring minimal interference from the unlabeled analogue.[5][6]
Chemical Structure of Hippuric acid-13C6
Caption: 2D structure of Hippuric acid-13C6.
Quantitative Data Summary
The following table summarizes the key quantitative data for Hippuric acid-13C6.
| Property | Value | Reference(s) |
| Molecular Formula | C3 13C6H9NO3 | [3] |
| Molecular Weight | 185.13 g/mol | [3][4] |
| Exact Mass | 185.07837216 Da | [4] |
| CAS Number | 1163160-18-6 | [3][4] |
| Appearance | White to Off-White Solid | |
| Isotopic Purity | ≥99.0% | [5][6] |
| Chemical Purity (HPLC) | ≥95.0% | [5] |
Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS
This protocol details the use of Hippuric acid-13C6 as a surrogate standard for the quantitative analysis of endogenous hippuric acid in urine samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
Materials and Reagents
-
Hippuric acid-13C6 (Internal Standard)
-
Hippuric acid (for calibration standards)
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Urine samples
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Polypropylene tubes
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Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Hippuric acid-13C6 Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of Hippuric acid-13C6 in methanol.
-
Hippuric acid Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of hippuric acid in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the hippuric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should encompass the expected levels of hippuric acid in the urine samples.
-
Internal Standard Working Solution: Dilute the Hippuric acid-13C6 stock solution to a fixed concentration (e.g., 1 µg/mL) with the same solvent as the calibration standards.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a polypropylene tube, add a specific volume of urine (e.g., 100 µL).
-
Add a fixed volume of the Internal Standard Working Solution (e.g., 10 µL of 1 µg/mL Hippuric acid-13C6) to each urine sample, calibration standard, and quality control sample.
-
Precipitate proteins by adding a larger volume of a solvent like acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hippuric acid from other matrix components. For example, start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
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Hippuric acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 77.0
-
Hippuric acid-13C6: Precursor ion (m/z) 184.1 → Product ion (m/z) 83.0
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for both hippuric acid and Hippuric acid-13C6 in each chromatogram.
-
Calculate the peak area ratio of hippuric acid to Hippuric acid-13C6.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the hippuric acid calibration standards.
-
Determine the concentration of hippuric acid in the urine samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for quantifying hippuric acid in urine.
Mass Spectrometry Fragmentation
In negative ion mode ESI-MS/MS, Hippuric acid-13C6 undergoes fragmentation primarily through the cleavage of the amide bond. The precursor ion ([M-H]⁻) at m/z 184.1 loses the glycine portion, resulting in the formation of the benzoyl-13C6 fragment ion at m/z 83.0. This characteristic fragmentation provides high selectivity for the MRM-based quantification. A similar fragmentation pattern is observed for the unlabeled hippuric acid, with the precursor ion at m/z 178.1 fragmenting to the benzoyl ion at m/z 77.0.
Signaling Pathway (Illustrative)
While Hippuric acid-13C6 itself is not directly involved in signaling pathways, its unlabeled counterpart, hippuric acid, has been shown to be a uremic toxin that can influence cellular processes. The following diagram illustrates a simplified, hypothetical relationship where the quantification of hippuric acid (using Hippuric acid-13C6) can provide insights into metabolic dysregulation.
Caption: Quantifying hippuric acid to study metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hippuric acid - Wikipedia [en.wikipedia.org]
- 3. Hippuric Acid-13C6 | CAS 1163160-18-6 | LGC Standards [lgcstandards.com]
- 4. Hippuric acid-13C6 | C9H9NO3 | CID 155891745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hippuric acid-(phenyl-13C6) analytical standard | 1163160-18-6 [sigmaaldrich.com]
- 6. GLYCINE, N-BENZOYL (HIPPURIC ACID) | Eurisotop [eurisotop.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
